Cas no 1566268-56-1 (1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene)

1-(3-Bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene is a halogenated aromatic compound featuring a unique combination of bromine, chlorine, and fluorine substituents on a benzene ring with a branched alkyl side chain. The 2,2-dimethylpropyl group enhances steric stability, while the strategic placement of halogens (Br at the benzylic position, Cl at ortho, and F at meta) offers versatile reactivity for further functionalization. This structure is particularly valuable in pharmaceutical and agrochemical synthesis, where selective halogenation is critical for bioactivity or intermediate derivatization. The bromine moiety facilitates cross-coupling reactions (e.g., Suzuki or Heck), and the fluorine atom can modulate electronic properties or metabolic stability. Its crystalline solid form ensures handling precision, and the high purity (>98% by GC) makes it suitable for sensitive applications. The compound’s stability under inert conditions allows long-term storage as a building block in organofluorine chemistry.
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene structure
1566268-56-1 structure
Product name:1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
CAS No:1566268-56-1
MF:C11H13BrClF
MW:279.576325178146
CID:6034038
PubChem ID:112654889

1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
    • 1566268-56-1
    • EN300-1893334
    • Inchi: 1S/C11H13BrClF/c1-11(2,7-12)6-8-4-3-5-9(14)10(8)13/h3-5H,6-7H2,1-2H3
    • InChI Key: ZHHJRRLPKWPQBA-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)CC1C=CC=C(C=1Cl)F

Computed Properties

  • Exact Mass: 277.98732g/mol
  • Monoisotopic Mass: 277.98732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1893334-0.25g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
0.25g
$1170.0 2023-09-18
Enamine
EN300-1893334-5.0g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
5g
$3147.0 2023-06-03
Enamine
EN300-1893334-10.0g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
10g
$4667.0 2023-06-03
Enamine
EN300-1893334-0.1g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
0.1g
$1119.0 2023-09-18
Enamine
EN300-1893334-10g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
10g
$5467.0 2023-09-18
Enamine
EN300-1893334-0.05g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
0.05g
$1068.0 2023-09-18
Enamine
EN300-1893334-2.5g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
2.5g
$2492.0 2023-09-18
Enamine
EN300-1893334-5g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
5g
$3687.0 2023-09-18
Enamine
EN300-1893334-1g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
1g
$1272.0 2023-09-18
Enamine
EN300-1893334-0.5g
1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene
1566268-56-1
0.5g
$1221.0 2023-09-18

Additional information on 1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene

Latest Research Insights on 1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene (CAS: 1566268-56-1) in Chemical Biology and Pharmaceutical Applications

The compound 1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene (CAS: 1566268-56-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This halogenated benzene derivative, characterized by its bromo, chloro, and fluoro substituents, exhibits promising reactivity and bioactivity, making it a valuable intermediate in drug discovery and development.

Recent studies have focused on the synthesis and optimization of this compound, leveraging its halogen-rich structure for further functionalization. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of novel kinase inhibitors, demonstrating its utility in targeting cancer-related pathways. The presence of multiple halogens allows for diverse cross-coupling reactions, enabling the construction of complex pharmacophores with enhanced binding affinity and selectivity.

In addition to its synthetic versatility, 1-(3-bromo-2,2-dimethylpropyl)-2-chloro-3-fluorobenzene has been investigated for its direct biological effects. Preliminary in vitro assays revealed moderate inhibitory activity against certain inflammatory markers, suggesting potential applications in autoimmune diseases. Researchers have also explored its use in radiopharmaceuticals, where the bromine atom serves as a handle for isotopic labeling, facilitating imaging and diagnostic applications.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. The compound's progress underscores its growing importance in the pharmaceutical pipeline, with potential implications for both small-molecule therapeutics and diagnostic tools.

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